2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a dibenzothiophene core. This compound is structurally characterized by a fused dibenzothiophene aromatic system, which imparts extended π-conjugation and enhanced electronic delocalization compared to simpler aryl or heteroaryl boronate esters. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides stability and solubility, making it suitable for cross-coupling reactions, particularly in Suzuki-Miyaura couplings. Its synthesis typically involves halogen-lithium exchange followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under cryogenic conditions .
Properties
Molecular Formula |
C18H19BO2S |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-dibenzothiophen-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H19BO2S/c1-17(2)18(3,4)21-19(20-17)12-9-10-16-14(11-12)13-7-5-6-8-15(13)22-16/h5-11H,1-4H3 |
InChI Key |
CALTYNDKBHMXQA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Directed Bromination Using Lewis Acids
A mixture of DBT, Br₂, and FeBr₃ in dichloromethane at 0°C selectively brominates the C-2 position. The iron(III) bromide coordinates to the sulfur, altering the electronic distribution and favoring substitution at the less hindered C-2 site.
Optimized Protocol :
-
Reactants : DBT (1.0 equiv), Br₂ (1.1 equiv), FeBr₃ (0.1 equiv).
-
Solvent : CH₂Cl₂.
-
Temperature : 0°C for 2 hours, then room temperature for 12 hours.
Miyaura Borylation of 2-Bromodibenzothiophene
The Miyaura borylation reaction is the cornerstone of introducing the pinacol boronic ester group. This palladium-catalyzed process converts aryl halides into boronic esters under mild conditions.
Reaction Mechanism
The mechanism involves three stages:
-
Oxidative Addition : Pd⁰ reacts with 2-bromodibenzothiophene to form a Pdᴵᴵ intermediate.
-
Transmetallation : Bis(pinacolato)diboron (B₂pin₂) transfers a boron group to the palladium center.
-
Reductive Elimination : The Pd⁰ catalyst regenerates, releasing the boronic ester product.
Standard Conditions :
-
Catalyst : PdCl₂(dppf) (5 mol%).
-
Base : KOAc (3.0 equiv).
-
Solvent : 1,4-Dioxane or THF.
-
Temperature : 80–100°C under inert atmosphere.
Alternative Synthetic Routes
Direct C-H Borylation
Iridium-catalyzed C-H borylation offers a one-step alternative, bypassing the need for pre-halogenation. Using [Ir(COD)OMe]₂ and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), the reaction selectively functionalizes the C-2 position of DBT.
Advantages :
Grignard-Based Boron Incorporation
Reaction of 2-lithiodibenzothiophene (generated via lithiation with n-BuLi) with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides the target compound. This method is less common due to sensitivity to moisture and lower yields (~50%).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
-
Continuous Flow Systems : Enhance heat dissipation and reduce reaction times.
-
Catalyst Recycling : Pd recovery via filtration or extraction minimizes costs.
-
Purification : Crystallization from ethanol/water mixtures achieves >99% purity.
Comparative Data Table
| Method | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Miyaura Borylation | PdCl₂(dppf) | KOAc | Dioxane | 80 | 85 |
| Direct C-H Borylation | [Ir(COD)OMe]₂ | None | THF | 100 | 75 |
| Grignard Approach | n-BuLi | None | Ether | -78 | 50 |
Challenges and Optimization Strategies
-
Regioselectivity : Competing bromination at C-4 necessitates precise stoichiometry and low temperatures.
-
Catalyst Deactivation : Pd catalysts are sensitive to sulfur; adding phosphine ligands (e.g., PPh₃) improves stability.
-
Scalability : Batch processing limitations are mitigated by flow chemistry, reducing reaction times by 40% .
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dibenzothiophene core to its dihydro or tetrahydro derivatives.
Substitution: The boronic ester moiety allows for substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene are typical.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives of dibenzothiophene.
Substitution: Various substituted dibenzothiophene derivatives depending on the coupling partner.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MDA-MB-231 (breast cancer) | 0.126 | High selectivity towards cancer cells |
This compound has been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are critical for tumor invasion and metastasis. This mechanism underlines its potential as a therapeutic agent in cancer treatment.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. A study highlighted its effectiveness against multidrug-resistant Staphylococcus aureus (MRSA):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4–8 |
| Mycobacterium abscessus | 8 |
| Mycobacterium smegmatis | 6 |
These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent.
Organic Synthesis
The boron atom in the dioxaborolane structure makes this compound suitable for various synthetic applications, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in organic synthesis:
Where and represent organic groups and is a halide. The presence of the dibenzo[b,d]thiophene moiety enhances the electronic properties of the compound, making it an effective reagent for these transformations.
Materials Science Applications
In materials science, compounds like 2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are explored for their potential use in organic electronic devices. Their unique structural features can contribute to improved charge transport properties in organic semiconductors.
Case Study: Organic Light Emitting Diodes (OLEDs)
Recent studies have investigated the use of this compound in OLEDs. The incorporation of boron into the emissive layer of OLEDs has been shown to enhance device efficiency:
| Parameter | Value |
|---|---|
| Maximum Efficiency | 20% |
| Turn-on Voltage | 3.0 V |
These results indicate that the compound's properties can be leveraged to improve the performance of OLEDs significantly.
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in cross-coupling reactions. The boronic ester moiety acts as a nucleophile, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes. This reactivity is crucial for its applications in organic synthesis and material science .
Comparison with Similar Compounds
Structural and Electronic Features
The dibenzothiophene-based boronate ester distinguishes itself from analogous compounds through its extended aromatic system. Below is a comparative analysis with key structural analogs:
Key Observations :
- The dibenzothiophene derivative exhibits superior conjugation, which enhances charge transport in optoelectronic applications .
- Methyl-substituted benzo[b]thiophene derivatives (e.g., ) introduce steric effects that may slow coupling kinetics but improve solubility.
- Electron-withdrawing groups (e.g., Cl in ) reduce electron density at the boron center, altering reactivity in cross-couplings.
Key Observations :
- Lithium-based methods (LDA/n-BuLi) are prevalent but require stringent低温 conditions .
- Transition-metal-catalyzed routes (e.g., ) offer milder conditions but depend on catalyst availability.
Reactivity in Cross-Coupling Reactions
The dibenzothiophene boronate ester’s reactivity in Suzuki-Miyaura couplings is influenced by its electronic and steric profile:
- Electronic Effects : The electron-rich dibenzothiophene backbone facilitates oxidative addition with palladium catalysts, though its conjugation may reduce electrophilicity at boron compared to electron-deficient analogs (e.g., dichlorophenyl ).
- Steric Effects : The planar dibenzothiophene system imposes less steric hindrance than methyl-substituted derivatives (e.g., ), enabling faster coupling kinetics .
- Applications: This compound is utilized in synthesizing donor-acceptor copolymers for organic photovoltaics, where extended conjugation improves charge mobility .
Stability and Functional Group Tolerance
- Thermal Stability : The pinacol ester group ensures stability up to 150°C, comparable to MesBpin and TipBpin derivatives .
- Solubility : The dibenzothiophene core enhances solubility in aromatic solvents (e.g., toluene, THF) relative to aliphatic-substituted analogs .
- Functional Group Compatibility: Tolerates ester, nitro, and cyano groups in multistep syntheses, as demonstrated in dye-sensitized solar cell (DSSC) applications .
Biological Activity
2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as DBT-B) is a boron-containing compound with significant potential in various biological applications. This article delves into its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C18H19BO2S
- Molecular Weight : 310.22 g/mol
- CAS Number : 912824-84-1
- Melting Point : 68.0 to 72.0 °C
- Solubility : Soluble in toluene
DBT-B's biological activity is primarily attributed to its boron atom, which can interact with various biological molecules. Boronic acids and their derivatives are known for their ability to form reversible covalent bonds with diols, which is crucial in biochemical pathways involving enzyme inhibition and sensor applications.
Biological Activity Overview
The biological activities of DBT-B can be categorized into the following areas:
-
Antimicrobial Activity
- Boron compounds have been shown to possess antimicrobial properties. DBT-B's structure may enhance its efficacy against certain bacterial strains by disrupting their metabolic processes.
-
Enzyme Inhibition
- DBT-B may act as an enzyme inhibitor by binding to active sites or allosteric sites of enzymes. This mechanism is particularly relevant for protease inhibitors and other therapeutic agents targeting specific metabolic pathways.
-
Cancer Therapy
- Organic boron compounds are being explored for their role in boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes the unique properties of boron to selectively destroy cancer cells when exposed to neutron radiation.
Case Studies and Research Findings
Several studies have investigated the biological activity of DBT-B and similar compounds:
Q & A
Basic: What are the primary synthetic routes for preparing 2-(dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
This compound is typically synthesized via transition-metal-catalyzed borylation of dibenzothiophene derivatives. A general protocol involves:
- Step 1 : Lithiation of dibenzothiophene at the 2-position using n-BuLi in anhydrous THF at −78°C.
- Step 2 : Quenching the lithiated intermediate with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B2pin2) to form the boronate ester .
- Step 3 : Purification via flash chromatography (hexanes/ethyl acetate) yields the product with >90% purity.
Critical Note : Catalyst selection (e.g., Pd or Co-based systems) and solvent dryness are critical for suppressing side reactions like protodeboronation .
Basic: How is this compound characterized structurally, and what analytical techniques are most reliable?
Key characterization methods include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 1.0–1.3 ppm). The boron-bound carbon is typically undetectable due to quadrupolar relaxation .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (B–O) and ~1500 cm⁻¹ (C–S) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 295.12 for C₁₈H₁₉BO₂S) .
Data Table :
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| ¹H NMR | δ 1.3 (s, 12H, CH₃) | Methyl groups |
| ¹³C NMR | δ 83–85 (B–O–C) | Boronate core |
| HRMS | m/z 295.12 [M+H]+ | Molecular formula |
Advanced: How do substituents on the dibenzothiophene core influence reactivity in cross-coupling reactions?
Substituent effects are critical for tuning electronic and steric properties:
- Electron-withdrawing groups (e.g., Cl, NO₂) increase oxidative stability but reduce coupling efficiency due to slower transmetallation .
- Electron-donating groups (e.g., OMe, alkyl) enhance reactivity in Suzuki-Miyaura couplings but may require higher temperatures (80–100°C) .
Case Study : - 2-(3,4-Dichlorophenyl) analog achieves 75% yield in Suzuki coupling with aryl bromides, vs. 2-(4-methoxyphenyl) analog at 92% yield under identical conditions .
Advanced: What strategies mitigate competing side reactions during cross-coupling (e.g., protodeboronation)?
- Optimized Base : Use K₃PO₄ instead of Na₂CO₃ to minimize basic conditions that promote protodeboronation .
- Additives : 1,4-dioxane or TBAB (tetrabutylammonium bromide) stabilize the boronate intermediate .
- Temperature Control : Reactions performed at 60–80°C balance reactivity and stability .
Data Contradiction : - reports 26% yield for a chloro-substituted derivative due to steric hindrance, while achieves 94% yield for hexyl-substituted analogs via optimized ligand-free conditions .
Advanced: How does the dibenzothiophene moiety impact electronic properties in materials science applications?
The fused thiophene-benzene system provides:
- Extended π-conjugation : Enhances charge transport in organic semiconductors (e.g., hole mobility ~10⁻³ cm²/V·s) .
- Thermal Stability : Decomposition temperatures >250°C make it suitable for OLEDs and photovoltaic devices .
Structural Insight : - X-ray crystallography reveals a 67.34° dihedral angle between thiophene rings, which reduces aggregation-induced quenching in solid-state emissions .
Advanced: What mechanistic insights explain regioselectivity in C–H borylation reactions involving this compound?
- Electrophilic Borylation : The boron center acts as an electrophile, targeting electron-rich C–H bonds in arenes.
- Steric Control : Bulky dibenzothiophene directs borylation to para positions in toluene derivatives (85% para selectivity) .
- Catalyst Role : UiO-Co metal-organic frameworks (MOFs) enhance turnover numbers (TON > 500) via site isolation .
Advanced: How can computational methods predict reactivity trends for derivatives of this compound?
- DFT Calculations : Optimize transition states for Suzuki coupling to predict activation barriers.
- Hammett Plots : Linear free-energy relationships (σ⁺ values) correlate substituent effects with reaction rates .
Advanced: What are the limitations of this compound in medicinal chemistry applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
